![molecular formula C26H31N5O B14870702 2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine is a complex organic compound that features a morpholine ring, an imidazoquinoxaline core, and a tert-butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine typically involves multi-step organic reactions
Formation of Imidazoquinoxaline Core: This step often involves the condensation of a diamine with a diketone under acidic conditions to form the imidazoquinoxaline structure.
Introduction of tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Attachment of Morpholine Ring: The final step involves the alkylation of the imidazoquinoxaline core with a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of alkylated morpholine derivatives.
科学的研究の応用
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme mechanisms.
作用機序
The mechanism of action of 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
類似化合物との比較
Similar Compounds
- 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)piperidine
- 4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)pyrrolidine
Uniqueness
4-(3-(2-(4-(tert-butyl)phenyl)-1H-imidazo[4,5-b]quinoxalin-1-yl)propyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to similar compounds with different ring structures. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C26H31N5O |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
4-[3-[2-(4-tert-butylphenyl)imidazo[4,5-b]quinoxalin-3-yl]propyl]morpholine |
InChI |
InChI=1S/C26H31N5O/c1-26(2,3)20-11-9-19(10-12-20)24-29-23-25(28-22-8-5-4-7-21(22)27-23)31(24)14-6-13-30-15-17-32-18-16-30/h4-5,7-12H,6,13-18H2,1-3H3 |
InChIキー |
OUJCOZJOEOTZHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CCCN5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine](/img/structure/B14870640.png)
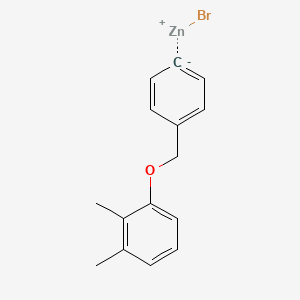
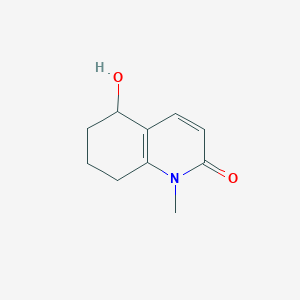
![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
![7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)
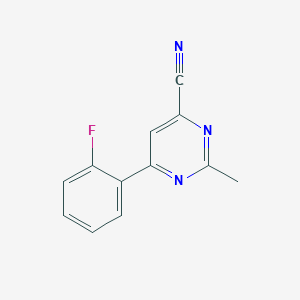
![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)

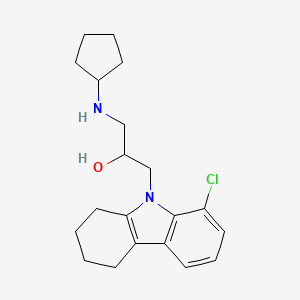

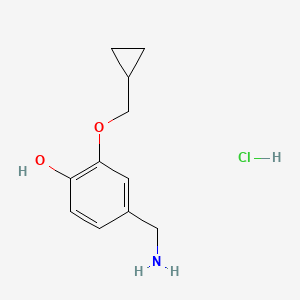
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
